An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-2,4-dichloro-3-nitropyridine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-2,4-dichloro-3-nitropyridine
Foreword: This guide provides a comprehensive analysis of 5-Bromo-2,4-dichloro-3-nitropyridine, a highly functionalized heterocyclic compound. Direct experimental data for this specific molecule is not extensively available in public literature, indicating its status as a specialized or novel research chemical. Therefore, this document synthesizes established principles of organic chemistry with data from structurally analogous compounds—such as 5-bromo-2-chloro-3-nitropyridine and 2,4-dichloro-3-nitropyridine—to present a robust predictive profile of its properties, reactivity, and potential applications. This approach provides researchers and drug development professionals with a foundational understanding grounded in established chemical theory.
Core Chemical Identity and Physicochemical Properties
5-Bromo-2,4-dichloro-3-nitropyridine is a polysubstituted pyridine ring, making it a member of the halogenated nitro-heteroaromatic class of compounds. The pyridine core, an electron-deficient aromatic system, is rendered significantly more electrophilic by the presence of three powerful electron-withdrawing groups: two chlorine atoms, a bromine atom, and a nitro group. This electronic profile is the primary determinant of its chemical behavior.
Quantitative data for the target compound is sparse. The table below summarizes key properties of closely related analogs to provide a predictive baseline.
| Property | 5-Bromo-2-chloro-3-nitropyridine | 2,4-Dichloro-3-nitropyridine | 5-Bromo-2,4-dichloro-3-nitropyridine (Predicted) |
| Molecular Formula | C₅H₂BrClN₂O₂[1] | C₅H₂Cl₂N₂O₂ | C₅HBrCl₂N₂O₂ |
| Molecular Weight | 237.44 g/mol [1] | 192.97 g/mol | 271.89 g/mol |
| Appearance | Yellow Crystalline Powder / Solid[1] | Data not specified | Likely a yellow to light brown crystalline solid |
| Melting Point | 64-70 °C[1] | Data not specified | Expected to be a solid with a distinct melting point, likely >70°C |
| CAS Number | 67443-38-3[2] | 5975-12-2[3] | 154728-49-1 |
| Solubility | Soluble in chloroform and methanol, sparingly soluble in water.[4] | Data not specified | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and chlorinated solvents; poorly soluble in water. |
Chemical Reactivity and Mechanistic Rationale
The reactivity of 5-Bromo-2,4-dichloro-3-nitropyridine is dominated by the electron-deficient nature of the pyridine ring, which is profoundly amplified by the substituents. The primary reaction pathway for this class of compounds is Nucleophilic Aromatic Substitution (SNAr) .
The Driving Force: Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are typically nucleophilic and resistant to attack by electron-rich species. However, the cumulative electron-withdrawing effect of the nitro group and the ring nitrogen atom creates strong partial positive charges (δ+) on the ring carbons, making the system susceptible to nucleophilic attack.[5][6]
Causality of Reactivity:
-
Activation: The nitro group at the C3 position, along with the inherent electron-withdrawing nature of the pyridine nitrogen, powerfully activates the ring for SNAr. This activation is most pronounced at the ortho (C2, C4) and para (C6, relative to the nitro group) positions.
-
Leaving Groups: The compound possesses three halogen leaving groups. In SNAr reactions on pyridines, halogens at the C2 and C4 positions are exceptionally labile because the negative charge of the intermediate can be effectively delocalized onto the electronegative ring nitrogen.[5][6][7]
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Regioselectivity: Nucleophilic attack will preferentially occur at the C2 and C4 positions over the C5 position. The chlorine atoms at C2 and C4 are better leaving groups than the bromine at C5 in this context, not just due to bond strength, but due to the superior stabilization of the reaction intermediate. The C-Cl bond is generally stronger than C-Br, but in SNAr, the rate-determining step is often the initial nucleophilic attack, which is favored at the most electrophilic sites (C2 and C4).
The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex .[8][9]
Caption: General SNAr mechanism at the C2 position.
Reduction of the Nitro Group
The nitro group is readily reducible to an amino group using standard reducing agents like SnCl₂/HCl, Fe/AcOH, or catalytic hydrogenation (e.g., H₂, Pd/C). This transformation is fundamental in drug development, as it converts an electron-withdrawing group into a versatile electron-donating group. The resulting amino group can then serve as a handle for amide bond formation, diazotization, or other coupling reactions, significantly expanding the synthetic utility of the scaffold.
Proposed Synthesis Pathway
A plausible synthetic route to 5-Bromo-2,4-dichloro-3-nitropyridine would likely start from a more accessible precursor like 2-amino-4-chloropyridine, leveraging established halogenation and diazotization chemistries.
Caption: Plausible synthetic routes to the target compound.
This multi-step process allows for the controlled installation of the required functional groups. The synthesis of the related 5-Bromo-2,4-dichloropyridine has been documented, starting from 2-amino-4-chloropyridine, which is brominated and then converted via a Sandmeyer reaction.[10] Introducing the nitro group would likely be the final or penultimate step.
Applications in Drug Discovery and Medicinal Chemistry
Polysubstituted pyridines are privileged scaffolds in medicinal chemistry. The strategic placement of multiple, reactive functional groups on 5-Bromo-2,4-dichloro-3-nitropyridine makes it an exceptionally valuable building block for creating libraries of complex molecules.
-
Vectorial Synthesis: The differential reactivity of the C2-Cl, C4-Cl, and C5-Br positions allows for sequential, site-selective substitutions. A researcher can first substitute the most reactive position (likely C4 or C2) with one nucleophile, then the other chloro position with a different nucleophile under slightly harsher conditions, and finally utilize the C5-Br for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Scaffold Decoration: This stepwise approach enables the systematic "decoration" of the pyridine core with various pharmacophores to explore structure-activity relationships (SAR) efficiently.
-
Precursor to Fused Heterocycles: The functional groups can be used to construct fused ring systems, which are common motifs in biologically active compounds. For instance, the nitro group can be reduced to an amine, which can then be cyclized with an adjacent group introduced at a chloro position.
The use of similar halogenated pyridines as key intermediates is well-documented in the synthesis of kinase inhibitors and other therapeutic agents.[11][12]
Safety and Handling Protocols
As a highly reactive, halogenated nitroaromatic compound, 5-Bromo-2,4-dichloro-3-nitropyridine must be handled with stringent safety precautions. The safety data for analogous compounds provides a reliable guide.
-
Hazards: Expected to be toxic if swallowed, harmful in contact with skin, and cause skin and serious eye irritation.[13][14] May also cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile) inspected prior to use. Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a particle respirator (e.g., N95) may be necessary.
-
-
Handling and Storage:
Representative Experimental Protocol: SNAr with a Primary Amine
This protocol describes a general procedure for the selective substitution of one of the chloro groups with a generic primary amine (R-NH₂). This is a foundational step in many drug discovery campaigns.
Objective: To synthesize a 2-amino- or 4-amino-substituted 5-bromo-4-chloro-3-nitropyridine derivative.
Materials:
-
5-Bromo-2,4-dichloro-3-nitropyridine (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)
-
Anhydrous polar aprotic solvent, e.g., Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add 5-Bromo-2,4-dichloro-3-nitropyridine and the anhydrous solvent. Stir until dissolved.
-
Base and Nucleophile: Add the base (DIPEA or K₂CO₃) followed by the dropwise addition of the primary amine (R-NH₂).
-
Reaction Conditions: The reaction may proceed at room temperature or require heating (e.g., 50-80 °C) depending on the nucleophilicity of the amine. Reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base like K₂CO₃ was used, filter it off. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the remaining base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to isolate the desired product.
Caption: Step-by-step workflow for a typical SNAr reaction.
References
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Borun New Material. Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. [Link]
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Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
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PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. [Link]
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Autech. The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. [Link]
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Fluorochem. 5-BROMO-2,4-DICHLORO-3-NITROPYRIDINE. [Link]
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PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
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